4-Hydroxy-3,5-dinitrobenzaldehyde
Overview
Description
4-Hydroxy-3,5-dinitrobenzaldehyde is a chemical compound with the molecular formula C7H4N2O6 . It is also known as Benzaldehyde, 4-hydroxy-3,5-dinitro- .
Synthesis Analysis
The synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde and its derivatives has been reported in several studies . For instance, one study reported the organocatalytic enantioselective benzylation and aldol-hemiacetalization of α,β-unsaturated trifluoromethyl ketones .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3,5-dinitrobenzaldehyde can be viewed using Java or Javascript . The molecular weight of this compound is 212.1165 .Scientific Research Applications
Synthesis of (E)-3,5-Dinitro-2-(2-Nitro-3-Phenylallyloxy)Benzaldehyde Derivatives
Specific Scientific Field
Organic Chemistry
Summary of the Application
This compound is used in the synthesis of a novel class of functionalized (E)-3,5-dinitro-2-(2-nitro-3-phenylallyloxy)benzaldehyde compounds . These compounds can be utilized as building blocks for a wide variety of organic compounds .
Methods of Application or Experimental Procedures
The synthesis involves the use of Baylis-Hillman adducts derived from nitroolefins . The bromo derivatives of these adducts are reacted with 2-hydroxy-3,5-dinitrobenzaldehyde in acetonitrile at reflux temperature .
Results or Outcomes
The synthesis results in the production of a novel class of functionalized (E)-3,5-dinitro-2-(2-nitro-3-phenylallyloxy)benzaldehyde compounds . These compounds can be used as building blocks for the synthesis of a wide variety of other organic compounds .
Synthesis of Hydrazones
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
4-Hydroxy-3-nitrobenzaldehyde is used in the synthesis of hydrazones containing benzo[d]thiazole .
Methods of Application or Experimental Procedures
The synthesis of these hydrazones is carried out in six steps, two of which are facilitated with a household .
Results or Outcomes
The synthesis results in the production of eight hydrazones containing benzo[d]thiazole .
Mass Spectrometry
Specific Scientific Field
Analytical Chemistry
Summary of the Application
4-Hydroxy-3,5-dinitrobenzaldehyde is used in mass spectrometry, a powerful analytical technique used to quantify known materials, identify unknown compounds within a sample, and elucidate the structure and chemical properties of different molecules .
Methods of Application or Experimental Procedures
The compound is ionized into its constituent ions, which are then separated and detected. The mass spectrum, which is a plot of the ion signal as a function of the mass-to-charge ratio, is used to identify the compound .
Results or Outcomes
The mass spectrum of 4-Hydroxy-3,5-dinitrobenzaldehyde provides valuable information about its molecular weight and structure, which can be used for further analysis .
High-Performance Liquid Chromatography (HPLC)
Summary of the Application
4-Hydroxy-3,5-dinitrobenzaldehyde can be analyzed by high-performance liquid chromatography (HPLC), a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .
Methods of Application or Experimental Procedures
The compound is dissolved in a solvent and injected into the HPLC system. The mobile phase, which contains an acetonitrile (MeCN), water, and phosphoric acid, carries the compound through a column that separates it from other components. The compound is then detected and quantified .
Results or Outcomes
The HPLC analysis of 4-Hydroxy-3,5-dinitrobenzaldehyde provides valuable information about its concentration and purity, which can be used for quality control and research purposes .
Safety And Hazards
The safety data sheet for a similar compound, 4-Hydroxybenzaldehyde, suggests avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
4-hydroxy-3,5-dinitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-3-4-1-5(8(12)13)7(11)6(2-4)9(14)15/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAVWLKOYKKDFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200142 | |
Record name | 4-Hydroxy-3,5-dinitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3,5-dinitrobenzaldehyde | |
CAS RN |
52132-61-3 | |
Record name | 4-Hydroxy-3,5-dinitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52132-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3,5-dinitrobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052132613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3,5-dinitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3,5-dinitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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